molecular formula C11H15NO3Si B12546775 Diethoxy(isocyanato)phenylsilane CAS No. 142474-42-8

Diethoxy(isocyanato)phenylsilane

Cat. No.: B12546775
CAS No.: 142474-42-8
M. Wt: 237.33 g/mol
InChI Key: QRULYFYRWHXQSR-UHFFFAOYSA-N
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Description

Diethoxy(isocyanato)phenylsilane is an organosilicon compound characterized by a phenyl group, two ethoxy groups, and an isocyanato (-NCO) functional group attached to a silicon atom. The isocyanato group confers high reactivity toward nucleophiles (e.g., alcohols, amines), enabling applications in adhesives, coatings, and polymer crosslinking. Its silane backbone enhances compatibility with inorganic substrates, improving adhesion and durability in hybrid materials .

Properties

CAS No.

142474-42-8

Molecular Formula

C11H15NO3Si

Molecular Weight

237.33 g/mol

IUPAC Name

diethoxy-isocyanato-phenylsilane

InChI

InChI=1S/C11H15NO3Si/c1-3-14-16(12-10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

QRULYFYRWHXQSR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(N=C=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Synthesis of Diethoxy(phenyl)aminosilane :

    • Start with phenyltrichlorosilane (PhSiCl$$_3$$).
    • Substitute two chloride groups with ethoxy via ethanolysis:
      $$
      \text{PhSiCl}3 + 2 \text{EtOH} \rightarrow \text{PhSi(OEt)}2\text{Cl} + 2 \text{HCl}
      $$
    • Replace the remaining chloride with an amine (e.g., NH$$3$$ or primary amines):
      $$
      \text{PhSi(OEt)}
      2\text{Cl} + 2 \text{NH}3 \rightarrow \text{PhSi(OEt)}2\text{NH}2 + \text{NH}4\text{Cl}
      $$
  • Phosgenation Reaction :
    React the aminosilane with phosgene in the presence of a tertiary amine (e.g., triethylamine) to neutralize HCl:
    $$
    \text{PhSi(OEt)}2\text{NH}2 + \text{COCl}2 \rightarrow \text{PhSi(OEt)}2\text{NCO} + 2 \text{HCl}
    $$

Experimental Data

Parameter Value/Description Source
Solvent Ethyl acetate or toluene [EP2855491B1]
Temperature 0–10°C [EP2855491B1]
Catalyst Tertiary amine (e.g., dimorpholinodiethylether) [EP2855491B1]
Yield 75–85% [EP2855491B1]
Purity (GC) >95% [EP2855491B1]

Advantages : High selectivity and scalability.
Limitations : Phosgene’s toxicity necessitates stringent safety protocols.

Substitution of Chlorosilane Precursors

This method replaces a chloride group in dichlorophenylsilane derivatives with an isocyanate group.

Synthetic Pathway

  • Ethoxylation of Dichlorophenylsilane :
    $$
    \text{PhSiCl}3 + 2 \text{EtOH} \rightarrow \text{PhSi(OEt)}2\text{Cl} + 2 \text{HCl}
    $$
  • Isocyanate Substitution :
    React with sodium isocyanate (NaNCO) under anhydrous conditions:
    $$
    \text{PhSi(OEt)}2\text{Cl} + \text{NaNCO} \rightarrow \text{PhSi(OEt)}2\text{NCO} + \text{NaCl}
    $$

Experimental Data

Parameter Value/Description Source
Solvent Tetrahydrofuran (THF) [CN105801611A]
Temperature 25–50°C [CN105801611A]
Catalyst None required Hypothetical
Yield 60–70% Hypothetical
Purity (GC) 80–85% Hypothetical

Advantages : Avoids phosgene use.
Limitations : Lower yields due to competing side reactions (e.g., hydrolysis).

Hydrosilylation of Isocyanate-Containing Alkenes

A less common approach involves hydrosilylation between phenylsilane derivatives and isocyanate-functionalized alkenes.

Synthetic Pathway

  • Hydrosilylation Reaction :
    Catalyze the reaction between diethoxyphenylsilane (PhSiH(OEt)$$2$$) and an isocyanate-terminated alkene (e.g., allyl isocyanate):
    $$
    \text{PhSiH(OEt)}
    2 + \text{CH}2=\text{CHCH}2\text{NCO} \xrightarrow{\text{Pt catalyst}} \text{PhSi(OEt)}2\text{CH}2\text{CH}_2\text{NCO}
    $$

Experimental Data

Parameter Value/Description Source
Catalyst Speier’s catalyst (H$$2$$PtCl$$6$$) [JP2003212884A]
Temperature 60–80°C [JP2003212884A]
Yield 50–65% [JP2003212884A]
Purity (GC) 70–75% [JP2003212884A]

Advantages : Direct introduction of isocyanate group.
Limitations : Limited substrate availability and regioselectivity challenges.

Comparison of Methods

Method Yield (%) Purity (%) Safety Concerns Scalability
Phosgenation 75–85 >95 High (phosgene use) Industrial
Chloride Substitution 60–70 80–85 Moderate (NaNCO) Lab-scale
Hydrosilylation 50–65 70–75 Low Niche

Purification Strategies

  • Decantation/Filtration : Remove precipitated amine hydrochloride salts after phosgenation [EP2855491B1].
  • Distillation : Isolate the product under reduced pressure (e.g., 2–5 mbar, 100–120°C) [EP2855491B1].
  • Silanol Removal : Treat with dilute NaOH to convert silanol byproducts into water-soluble silicates [Reddit].

Emerging Alternatives

  • Triphosgene Use : Safer substitute for phosgene, yielding comparable results at 50–60°C [CFMats].
  • Enzymatic Catalysis : Preliminary studies show potential for amine-to-isocyanate conversion under mild conditions, though yields remain low (30–40%) [ACS Chem. Rev.].

Chemical Reactions Analysis

Types of Reactions

Diethoxy(isocyanato)phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the isocyanato group to amines or other functional groups.

    Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethoxy(isocyanato)phenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings.

    Biology: The compound can be used to modify biomolecules for various biochemical assays and studies.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethoxy(isocyanato)phenylsilane involves the interaction of its functional groups with target molecules. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify surfaces and create new materials with tailored properties. The ethoxy groups provide solubility and stability, while the phenyl group contributes to the compound’s overall chemical behavior.

Comparison with Similar Compounds

Diethoxy(methyl)phenylsilane (CAS 775-56-4)

  • Molecular Formula : C₁₁H₁₈O₂Si
  • Molecular Weight : 210.34 g/mol
  • Functional Groups : Diethoxy, methyl, phenyl
  • Physical Properties : Liquid (density: 0.963 g/mL at 25°C) .
  • Reactivity/Applications :
    • Reacts with hydroxyl groups and fatty acids to form amorphous structures .
    • Used in silicone materials to enhance weather resistance and adhesion in coatings .
  • Key Difference : Lacks the isocyanato group, limiting its utility in urethane/urea bond formation.

Diethoxydimethylsilane (CAS 78-62-6)

  • Molecular Formula : C₆H₁₆O₂Si
  • Molecular Weight : 148.28 g/mol
  • Functional Groups : Diethoxy, dimethyl
  • Physical Properties : Liquid (boiling point: 114°C) .
  • Reactivity/Applications :
    • Precursor for silicones and crosslinking agents in rubbers .
    • Lower molecular weight and simpler structure reduce versatility compared to phenyl-substituted silanes.

Diethoxydiphenylsilane (CAS 2553-19-7)

  • Molecular Formula : C₁₆H₂₀O₂Si
  • Molecular Weight : 272.42 g/mol
  • Functional Groups : Diethoxy, diphenyl
  • Reactivity/Applications :
    • Synthesizes glycol diphenylsilane derivatives for high-temperature resins .
    • Bulky diphenyl groups hinder reactivity but improve thermal stability.

Chloromethylmethyldiethoxysilane (CAS 2212-10-4)

  • Molecular Formula : C₆H₁₅ClO₂Si
  • Molecular Weight : 182.72 g/mol
  • Functional Groups : Diethoxy, chloromethyl, methyl
  • Reactivity/Applications :
    • Chloromethyl group enables nucleophilic substitution reactions for functionalized silicones .
    • Less reactive toward amines compared to isocyanato derivatives.

Hexamethylene Diisocyanate (CAS 822-06-0)

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.20 g/mol
  • Functional Groups : Two isocyanato groups
  • Reactivity/Applications :
    • Forms polyurethanes via reactions with polyols .
    • Lacks silane backbone, limiting substrate adhesion compared to Diethoxy(isocyanato)phenylsilane.

Comparative Analysis

Structural and Functional Differences

Compound Key Functional Groups Molecular Weight (g/mol) Reactivity Highlights
This compound Phenyl, diethoxy, isocyanato ~239 (estimated) Combines silane adhesion with isocyanato crosslinking
Diethoxy(methyl)phenylsilane Phenyl, diethoxy, methyl 210.34 Hydroxyl group reactivity; no crosslinking
Hexamethylene diisocyanate Two isocyanato groups 168.20 Polyurethane synthesis; no silane functionality

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